molecular formula C19H17N3O3S2 B2721667 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 865161-77-9

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No. B2721667
M. Wt: 399.48
InChI Key: WZMLUFFAFUWXMP-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various drugs .


Chemical Reactions Analysis

Benzo[d]thiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions .

Scientific Research Applications

Synthesis and Chemical Properties

The compound , characterized by its benzothiazole core, is a part of a broader class of chemicals that have diverse applications in scientific research. One relevant study involves the synthesis of novel compounds derived from visnagenone and khellinone, demonstrating applications as anti-inflammatory and analgesic agents. These compounds, including variations of benzodifuran and thiazolopyrimidines, have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential for therapeutic development (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The benzothiazole core is also central to compounds with antimicrobial properties. For instance, new pyridine derivatives synthesized from 2-amino substituted benzothiazoles have been evaluated for antimicrobial activity, showing variable and modest effectiveness against bacteria and fungi (Patel et al., 2011). Similarly, benzothiazole-2-carboxamide derivatives have been identified as new anti-mycobacterial chemotypes, with several compounds exhibiting significant anti-tubercular activity (Pancholia et al., 2016).

Antioxidative and Antiproliferative Potential

The antioxidative and antiproliferative potential of benzothiazole derivatives has been explored, with compounds showing significant activity against human cancer cells and notable antioxidant capacity. This indicates their utility in developing treatments targeting oxidative stress and cancer proliferation (Cindrić et al., 2019).

Anticancer Activity

Some benzothiazole derivatives have been synthesized to target the epidermal growth factor receptor (EGFR), displaying moderate to excellent cytotoxicity against EGFR-high-expressed cancer cell lines, suggesting their potential as EGFR inhibitors for cancer therapy (Zhang et al., 2017).

properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-24-8-7-22-15-6-4-13(25-2)10-17(15)27-19(22)21-18(23)12-3-5-14-16(9-12)26-11-20-14/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMLUFFAFUWXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

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